1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid
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Overview
Description
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid is a heterocyclic compound that features a fused benzene and triazole ring system
Mechanism of Action
Target of Action
It is known that the 1,2,3-triazole moiety is often seen in experimental drug candidates and approved drugs . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Mode of Action
The 1,2,3-triazole moiety is known for its unique properties, inert nature, and ability to mimic amide bonds . This suggests that the compound may interact with its targets by mimicking the structure of natural substrates or inhibitors, thereby interfering with the normal function of the target enzymes.
Biochemical Pathways
The 1,2,3-triazole moiety is known to be involved in a wide range of applications, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science . This suggests that the compound may affect multiple biochemical pathways, depending on the specific targets it interacts with.
Result of Action
Compounds with a 1,2,3-triazole moiety have been reported to display growth inhibition on non-small cell lung cancer cell line hop-92 and different cell lines of leukemia . This suggests that the compound may have potential anticancer effects.
Action Environment
For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C , indicating that moisture and temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of o-phenylenediamine with sodium nitrite and acetic acid can lead to the formation of the triazole ring . The reaction conditions typically involve low temperatures (5–10°C) and may require irradiation in an ultrasonic bath to improve yield .
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve consistent results. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid has several scientific research applications:
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different substitution patterns and applications.
Uniqueness: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-methylbenzotriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-6-4-2-3-5(8(12)13)7(6)9-10-11/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDDLIPBWYSFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2N=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312556-53-8 |
Source
|
Record name | 1-methyl-1H-1,2,3-benzotriazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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